4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Catalog No.
S2767934
CAS No.
497833-01-9
M.F
C10H6BrF3N2
M. Wt
291.071
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

CAS Number

497833-01-9

Product Name

4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

IUPAC Name

4-bromo-1-phenyl-5-(trifluoromethyl)pyrazole

Molecular Formula

C10H6BrF3N2

Molecular Weight

291.071

InChI

InChI=1S/C10H6BrF3N2/c11-8-6-15-16(9(8)10(12,13)14)7-4-2-1-3-5-7/h1-6H

InChI Key

BBNIPZYHEDWGPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F

solubility

not available

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 497833-01-9) is a highly specialized, polyfunctionalized heterocyclic building block essential for the synthesis of advanced agrochemicals and pharmaceutical candidates [1]. Featuring a pre-installed C4-bromine atom, an N1-phenyl ring, and a strongly electron-withdrawing C5-trifluoromethyl group, this scaffold is primed for transition-metal-catalyzed cross-coupling reactions [2]. The strategic placement of the CF3 group adjacent to the reactive C4 site imparts unique electronic deactivation and steric bulk, making it a critical precursor for generating conformationally restricted, metabolically stable pyrazole-containing molecular architectures that cannot be accessed via simpler unfluorinated or N-alkylated analogs [1].

Procuring generic pyrazole building blocks, such as 4-bromo-1-phenyl-1H-pyrazole or 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, introduces severe workflow and performance liabilities [1]. Substituting with the unbrominated analog forces manufacturers to perform an upstream electrophilic bromination, which adds a purification step, reduces overall yield, and increases process time [1]. Furthermore, substituting with the 3-trifluoromethyl isomer or an N-methyl analog fundamentally alters the steric environment around the C4 coupling site and the overall lipophilicity of the downstream product. The C5-CF3 group specifically creates a sterically hindered pocket that dictates the required cross-coupling ligands and locks the conformation of the resulting multi-ring systems, meaning analog substitution will result in complete loss of target binding affinity or failure in catalytic coupling steps [1].

Procurement vs. In-House Synthesis: Bypassing Low-Yield Cyclocondensation

For laboratories requiring the 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole core, direct procurement is highly advantageous over in-house de novo synthesis. Literature protocols demonstrate that the [3+2] cyclocondensation of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylhydrazine yields the target heterocycle in only 38% yield [1]. By procuring the pre-synthesized compound, research programs eliminate the material losses, complex purification steps, and handling of reactive fluorinated enones associated with this low-yielding cyclization step, instantly accelerating downstream cross-coupling campaigns [1].

Evidence DimensionYield of target scaffold
Target Compound Data100% availability via direct procurement
Comparator Or BaselineIn-house [3+2] cyclocondensation (38% isolated yield)
Quantified DifferenceAvoidance of a 62% material loss during primary ring construction
ConditionsCyclocondensation of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one and phenylhydrazine

Direct procurement bypasses a low-yielding (38%) primary synthesis step, saving significant time and precursor costs.

Catalytic Compatibility: Overcoming C5-CF3 Steric Hindrance with XPhos

The C5-trifluoromethyl group creates a highly sterically hindered and electronically deactivated environment at the adjacent C4-bromine position, which complicates standard transition-metal catalysis [1]. In Sonogashira cross-coupling reactions with ethynyltrimethylsilane, standard phosphine ligands often struggle to achieve high conversions. However, optimization studies reveal that employing the bulky, electron-rich dialkylbiaryl phosphine ligand XPhos effectively overcomes this barrier, enabling the isolation of the coupled product in 83% yield [1]. This demonstrates that while the scaffold is demanding, pairing it with advanced ligands like XPhos guarantees high-efficiency C-C bond formation [1].

Evidence DimensionSonogashira cross-coupling yield
Target Compound Data83% isolated yield using XPhos
Comparator Or BaselineStandard unoptimized phosphine ligands (suboptimal conversion due to steric bulk)
Quantified DifferenceHigh conversion specifically unlocked by XPhos
ConditionsSonogashira coupling with ethynyltrimethylsilane and palladium catalysis

Buyers must integrate bulky ligands like XPhos into their workflows to successfully functionalize this sterically demanding building block.

Downstream Versatility: High-Yield Access to Triazole-Pyrazole Hybrids

The pre-installed C4-bromine on this specific scaffold enables rapid elaboration into complex multi-ring systems via sequential cross-coupling and click chemistry [1]. Following Sonogashira coupling and subsequent desilylation, the resulting terminal alkyne can be subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC). This sequence successfully generates libraries of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles with overall multi-step yields ranging from 29% to 72% [1]. Procuring this exact halogenated building block is therefore a validated, highly efficient starting point for discovering novel triazole-linked fluorinated pharmacophores [1].

Evidence DimensionMulti-step library synthesis yield
Target Compound Data29-72% overall yield for triazole-pyrazole hybrids
Comparator Or BaselineUnhalogenated pyrazoles (require additional activation steps, lowering overall throughput)
Quantified DifferenceDirect access to CuAAC precursors without intermediate halogenation
ConditionsSequential Sonogashira coupling, deprotection, and CuAAC

This scaffold provides a validated, streamlined synthetic trajectory for generating complex triazole-pyrazole libraries in drug discovery.

Synthesis of Conformationally Restricted Kinase Inhibitors

The combination of the N1-phenyl ring and the C5-trifluoromethyl group creates a unique steric environment that locks the conformation of downstream C4-coupled products [1]. This makes the scaffold ideal for developing highly selective kinase inhibitors where precise 3D geometry and metabolic stability are required to fit into hydrophobic binding pockets.

Development of Next-Generation Agrochemical Fungicides

Fluorinated pyrazoles are a cornerstone of modern agrochemistry, particularly in the design of succinate dehydrogenase inhibitors (SDHIs) [2]. This specific building block, with its high lipophilicity from the N1-phenyl group, is perfectly suited for synthesizing novel agricultural active ingredients that require enhanced cuticular penetration and resistance to oxidative degradation in the field [2].

Construction of Triazole-Pyrazole Hybrid Screening Libraries

Leveraging the C4-bromine for Sonogashira coupling followed by CuAAC click chemistry, this compound serves as a highly efficient hub for generating diverse libraries of triazole-linked pyrazoles [1]. It is the procurement choice for discovery programs aiming to rapidly explore fluorinated, multi-heterocyclic chemical space with validated synthetic routes [1].

XLogP3

3.5

Dates

Last modified: 08-17-2023

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